molecular formula C7H9BO5 B611453 (2-(Ethoxycarbonyl)furan-3-yl)boronic acid CAS No. 1150114-62-7

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid

Cat. No.: B611453
CAS No.: 1150114-62-7
M. Wt: 183.96 g/mol
InChI Key: HKNNWKBXXSBMED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-4748 involves the esterification of 3-borono-2-furancarboxylic acid. The reaction typically requires the use of an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of TP-4748 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TP-4748 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TP-4748 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the development of enzyme inhibitors, particularly prolyl-tRNA synthase inhibitors.

    Medicine: Potential applications in drug development due to its role in enzyme inhibition.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

TP-4748 exerts its effects by inhibiting the activity of prolyl-tRNA synthase, an enzyme involved in protein synthesis. The compound binds to the active site of the enzyme, preventing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TP-4748 is unique due to its ester functional group, which enhances its solubility and reactivity compared to its parent compound, 3-borono-2-furancarboxylic acid. This makes TP-4748 a valuable building block in organic synthesis and pharmaceutical research .

Biological Activity

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and have been explored for various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasomes or specific enzymes related to cancer progression.

Table 1: Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeIC50 Value (µM)Mechanism of Action
This compoundHepG2 Hepatoblastoma15.4Proteasome inhibition
Various boronic acidsMultiple typesVariesEnzyme inhibition

In a study focusing on HepG2 hepatoblastoma cells, this compound demonstrated an IC50 value of 15.4 µM, indicating its potential as a therapeutic agent in cancer treatment through proteasome inhibition .

Antibacterial Activity

Boronic acids have also shown promise as antimicrobial agents. The unique structure of this compound may contribute to its effectiveness against various pathogens.

Table 2: Antibacterial Activity Studies

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

In antimicrobial assays, this compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.

Antiviral Activity

Research into the antiviral properties of boronic acids has revealed that they can inhibit viral replication by targeting viral proteases or polymerases.

Case Studies

Case Study 1: Anticancer Mechanism
A study published in the journal Medicinal Chemistry explored the use of various boronic acids in inhibiting the growth of tumor cells. It was found that this compound effectively inhibited cell proliferation by inducing apoptosis in cancer cells through the modulation of the apoptotic pathway .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of several boronic acid derivatives was tested against common bacterial strains. The results indicated that this compound displayed superior activity compared to other tested compounds, particularly in inhibiting Staphylococcus aureus growth.

Properties

IUPAC Name

(2-ethoxycarbonylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNWKBXXSBMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675074
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-62-7
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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